Fmoc-cis-4-aminocyclohexane acetic acid

Description

BenchChem offers high-quality Fmoc-cis-4-aminocyclohexane acetic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Fmoc-cis-4-aminocyclohexane acetic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

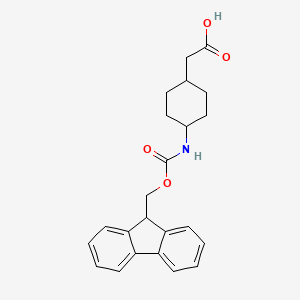

IUPAC Name |

2-[4-(9H-fluoren-9-ylmethoxycarbonylamino)cyclohexyl]acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H25NO4/c25-22(26)13-15-9-11-16(12-10-15)24-23(27)28-14-21-19-7-3-1-5-17(19)18-6-2-4-8-20(18)21/h1-8,15-16,21H,9-14H2,(H,24,27)(H,25,26) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OAZYEKKFVGYBHJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CCC1CC(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H25NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

379.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Physicochemical Properties of Fmoc-cis-4-aminocyclohexane acetic acid

Introduction: The Strategic Role of a Conformationally Constrained Building Block

In the landscape of peptide synthesis and drug discovery, the rational design of molecular scaffolds is paramount to achieving desired biological activity and pharmacokinetic profiles. Fmoc-cis-4-aminocyclohexane acetic acid (Fmoc-cis-ACHA-OH) emerges as a critical building block, offering a unique combination of a conformationally constrained alicyclic core and a versatile acetic acid linker. Its structure is distinguished by the cis stereochemistry of the substituents on the cyclohexane ring, which imparts a specific spatial orientation to the peptide backbone when incorporated.

This technical guide provides an in-depth analysis of the core physicochemical properties of Fmoc-cis-4-aminocyclohexane acetic acid. Understanding these characteristics is not merely an academic exercise; it is fundamental for its effective application in Solid-Phase Peptide Synthesis (SPPS), for troubleshooting solubility challenges, and for predicting its behavior in complex biological systems. This document is intended for researchers, chemists, and drug development professionals who utilize non-canonical amino acids to push the boundaries of peptide and peptidomimetic therapeutics.[1][2]

PART 1: Core Molecular and Physical Profile

The foundational properties of a synthetic building block dictate its handling, storage, and reactivity. Fmoc-cis-4-aminocyclohexane acetic acid is a white, powdered solid at room temperature, a characteristic that simplifies weighing and manipulation in a laboratory setting.[3] Its high purity, typically ≥98.0% as determined by HPLC, is a prerequisite for its successful use in stepwise peptide synthesis where the accumulation of impurities can compromise the final product yield and purity.[3]

The compound's stability is enhanced by storage at refrigerated temperatures (2-8°C), which minimizes potential degradation over time.[3] Below is a consolidation of its primary molecular and physical identifiers.

| Property | Value | Source |

| CAS Number | 1217675-84-7 | [3][4] |

| Molecular Formula | C₂₃H₂₅NO₄ | [3][4][5] |

| Molecular Weight | 379.45 g/mol | [3] |

| Appearance | Powder | [3] |

| Purity | ≥98.0% (HPLC) | [3] |

| Storage Temperature | 2-8°C | [3] |

| Melting Point | Data not publicly available | N/A |

| Solubility | Data not publicly available | N/A |

Note: Specific quantitative data for melting point and solubility are not consistently reported in publicly available literature, necessitating empirical determination for specific applications.

PART 2: Structural and Spectroscopic Characterization

A molecule's identity and purity are unequivocally established through structural and spectroscopic analysis. The combination of the bulky, hydrophobic fluorenylmethoxycarbonyl (Fmoc) group, the rigid alicyclic cyclohexane ring, and the polar carboxylic acid group gives Fmoc-cis-ACHA-OH a distinct spectroscopic signature.

Chemical Structure and Identifiers

The defining feature of this molecule is the cis orientation of the amino and acetic acid groups relative to the cyclohexane ring. This fixed geometry is crucial for introducing specific turns or kinks in a peptide chain.

-

Chemical Name: 2-[cis-4-(9H-fluoren-9-ylmethoxycarbonylamino)cyclohexyl]acetic acid[5]

-

Synonym: cis-4-(Fmoc-amino)cyclohexaneacetic acid[3]

-

SMILES String: OC(=O)C[C@@H]1CCNC(=O)OCC2c3ccccc3-c4ccccc24[3]

-

InChI Key: OAZYEKKFVGYBHJ-IYBDPMFKSA-N[3]

Methodologies for Spectroscopic Verification

While a dedicated spectrum for this specific compound is not available, its structure allows for the confident prediction of expected signals. The following section outlines the expected results and a standard protocol for their acquisition.

A. Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

-

Expertise & Causality: ¹H NMR is the primary tool for confirming the presence of key functional groups and the overall structural integrity. The expected spectrum would show distinct regions:

-

Aromatic Region (~7.2-7.8 ppm): Multiple signals corresponding to the 8 protons of the fluorenyl group.

-

Fmoc Methylene & Methine Protons (~4.2-4.5 ppm): Signals for the -O-CH₂-CH- protons of the Fmoc group.

-

Amide Proton (~7.0-8.0 ppm, broad): A signal for the N-H proton, which may be broad and its chemical shift dependent on solvent and concentration.

-

Cyclohexane Protons (~1.0-2.2 ppm): A complex series of overlapping signals from the 10 protons on the cyclohexane ring.

-

Acetic Acid Methylene Protons (~2.2-2.5 ppm): A doublet corresponding to the -CH₂-COOH protons.

-

Carboxylic Acid Proton (>10 ppm, very broad): A highly deshielded and often broad signal for the -COOH proton, which may exchange with trace water in the solvent.

-

B. Mass Spectrometry (MS)

-

Expertise & Causality: Mass spectrometry confirms the molecular weight and elemental composition. Using electrospray ionization (ESI), one would expect to observe several adducts.

Experimental Protocol: NMR Sample Preparation and Acquisition

-

Sample Preparation: Accurately weigh 5-10 mg of Fmoc-cis-4-aminocyclohexane acetic acid.

-

Dissolution: Dissolve the sample in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube. DMSO-d₆ is often preferred due to its ability to dissolve both polar and non-polar compounds and to slow the exchange of the amide and carboxylic acid protons.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (0 ppm).

-

Acquisition: Acquire the ¹H NMR spectrum on a 400 MHz or higher spectrometer. Ensure a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Data Processing: Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction. Integrate the signals to confirm proton ratios.

Workflow for Spectroscopic Characterization

Caption: Shake-flask method for solubility.

Acid-Base Properties (pKa)

Trustworthiness & Expertise: The primary acidic functional group in the molecule is the carboxylic acid (-COOH). Its pKa value is critical as it determines the charge state of the molecule at a given pH. The amine group is protected as a neutral amide and does not contribute to the acid-base properties in the physiological pH range. The pKa of the carboxylic acid is expected to be in the typical range for aliphatic carboxylic acids, around 4-5. Knowing the pKa is essential for designing purification strategies (e.g., extraction, chromatography) and for understanding potential interactions in biological assays.

Experimental Protocol: pKa Determination by Potentiometric Titration

-

Sample Preparation: Accurately weigh and dissolve a known amount of Fmoc-cis-ACHA-OH in a suitable solvent. Due to low aqueous solubility, a co-solvent system (e.g., water/methanol or water/acetonitrile) may be required.

-

Titration Setup: Place the solution in a jacketed beaker to maintain a constant temperature. Use a calibrated pH electrode and a micro-burette filled with a standardized titrant (e.g., 0.1 M NaOH).

-

Titration: Add the titrant in small, precise increments, recording the pH value after each addition.

-

Data Analysis: Plot the pH versus the volume of titrant added. The pKa corresponds to the pH at the half-equivalence point (where half of the carboxylic acid has been neutralized to its carboxylate form). This can be determined from the first derivative of the titration curve, which shows a maximum at the equivalence point.

Workflow for pKa Determination via Titration

Caption: Potentiometric titration workflow.

PART 4: Applications and the Relevance of Physicochemical Properties

The utility of Fmoc-cis-ACHA-OH in advanced chemical applications is a direct consequence of its physicochemical properties.

-

Solid-Phase Peptide Synthesis (SPPS): The core application of this compound is in SPPS. [1][3]The Fmoc protecting group is stable to the acidic conditions used for final cleavage from most resins but is readily removed by a mild base (e.g., 20% piperidine in DMF), allowing for the sequential addition of amino acids. Its good solubility in standard SPPS solvents like DMF ensures efficient and complete coupling reactions. [6]* Drug Development: Incorporating the cis-ACHA scaffold can enhance the metabolic stability of peptides by introducing a non-natural, sterically hindered element that is resistant to enzymatic degradation. [1][6]The rigid cyclohexane ring pre-organizes the peptide backbone, which can lead to higher binding affinity and selectivity for therapeutic targets. [6][7]* Bioconjugation and Materials Science: The carboxylic acid handle provides a reactive site for conjugation to other molecules, such as fluorescent dyes, imaging agents, or polymers, making it a valuable tool in bioconjugation and the development of advanced biomaterials. [1][6]

Conclusion

Fmoc-cis-4-aminocyclohexane acetic acid is a specialized building block whose value is defined by its precise three-dimensional structure and its well-suited physicochemical properties for chemical synthesis. While its core identifiers are well-established, a deeper, application-specific understanding of properties like solubility and pKa requires empirical determination using the robust, self-validating protocols outlined in this guide. By leveraging this knowledge, researchers can effectively integrate this compound into their synthetic workflows to create novel peptides and peptidomimetics with enhanced structural and functional characteristics.

References

-

Fmoc-cis-1,4-aminocyclohexyl acetic acid | 1217675-84-7. J&K Scientific LLC. [Link]

-

FMOC-CIS-1,4-AMINOCYCLOHEXYL ACETIC ACID. ChemBK. [Link]

-

Fmoc-cis-4-aminocyclohexane acetic acid (C23H25NO4). PubChemLite. [Link]

-

Fmoc-cis-4-aminocyclohexane carboxylic acid | 147900-45-6. J&K Scientific LLC. [Link]

-

Fmoc-cis-4-aminocyclohexane carboxylic acid | CAS 147900-45-6. P212121 Store. [Link]

Sources

- 1. jk-sci.com [jk-sci.com]

- 2. chemimpex.com [chemimpex.com]

- 3. 顺-[4-(Fmoc-氨基)环己基]乙酸 ≥98.0% (HPLC) | Sigma-Aldrich [sigmaaldrich.com]

- 4. Fmoc-cis-4-aminocyclohexane acetic acid [1217675-84-7] | King-Pharm [king-pharm.com]

- 5. PubChemLite - Fmoc-cis-4-aminocyclohexane acetic acid (C23H25NO4) [pubchemlite.lcsb.uni.lu]

- 6. chemimpex.com [chemimpex.com]

- 7. chemimpex.com [chemimpex.com]

A Senior Application Scientist's Guide to the Synthesis and Purification of Fmoc-cis-4-aminocyclohexane Acetic Acid

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Fmoc-cis-4-aminocyclohexane acetic acid (Fmoc-cis-ACHA) is a non-canonical amino acid of significant interest in medicinal chemistry and peptide science. Its rigid cyclohexane scaffold serves as a unique building block, imparting conformational constraints into peptide structures, which can lead to enhanced stability, bioactivity, and receptor selectivity.[1][2][3] This guide provides a comprehensive, field-proven methodology for the synthesis and purification of Fmoc-cis-ACHA. Moving beyond a simple recitation of steps, this document elucidates the critical scientific principles and experimental causality behind each phase of the process, from the stereoselective synthesis of the precursor to the final, rigorous purification and characterization of the target compound. The protocols herein are designed to be self-validating, equipping the research professional with the knowledge to not only replicate the synthesis but also to troubleshoot and adapt it effectively.

Strategic Overview: The Synthetic Challenge

The synthesis of Fmoc-cis-ACHA presents two primary challenges that dictate the overall strategy:

-

Stereochemical Control: The synthesis must selectively produce the cis isomer of the 4-aminocyclohexane acetic acid backbone. Catalytic hydrogenation of an aromatic precursor typically yields a mixture of cis and trans diastereomers, making the control and subsequent separation of these isomers the central challenge of the synthesis.[4][5]

-

Purity: The final product must be of high purity (typically ≥98% by HPLC) to be suitable for its primary application in solid-phase peptide synthesis (SPPS), where impurities can terminate or introduce errors into the growing peptide chain.[6]

Our strategy is therefore a three-pronged approach: synthesis of the precursor, Fmoc protection, and a robust, multi-step purification and characterization workflow.

Logical Workflow for Fmoc-cis-ACHA Synthesis & Purification

Caption: Overall workflow from starting material to final product.

Part 1: Synthesis of the Precursor, cis-4-Aminocyclohexane Acetic Acid

The journey begins with the synthesis of the core scaffold. The most common and scalable route involves the hydrogenation of 4-nitrophenylacetic acid. This method is advantageous as the starting material is commercially available, but it necessitates careful control of reaction conditions to influence the diastereomeric ratio and a subsequent, challenging separation.

Reaction Mechanism and Stereochemical Considerations

The conversion occurs in two stages within a single pot:

-

Reduction of the Nitro Group: The nitro group is first reduced to an amine.

-

Saturation of the Aromatic Ring: The benzene ring is hydrogenated to a cyclohexane ring.

This second step is where stereochemistry is defined. The hydrogenation of the substituted ring can result in both cis and trans products. While specific catalyst systems and conditions (pressure, temperature) can influence the ratio, a mixture is almost invariably formed.[4][7] The trans isomer is often the thermodynamically more stable product, meaning that harsh conditions (high temperature and pressure) may favor its formation.[4] Therefore, milder conditions are generally preferred to obtain a more manageable isomeric mixture.

Detailed Experimental Protocol: Synthesis of 4-Aminocyclohexane Acetic Acid

Disclaimer: This protocol involves high-pressure hydrogenation and should only be performed by trained personnel with appropriate safety equipment (Parr hydrogenator or similar).

Reagents & Equipment:

-

4-Nitrophenylacetic acid

-

Palladium on carbon (10% Pd/C, 50% wet) or Raney Nickel (slurry in water)

-

Protic solvent: Water or Ethanol

-

High-pressure hydrogenation vessel (e.g., Parr apparatus)

-

Filtration apparatus (e.g., Celite pad)

Step-by-Step Procedure:

-

Vessel Charging: In a suitable high-pressure vessel, charge 4-nitrophenylacetic acid (1.0 eq).

-

Solvent Addition: Add the protic solvent (e.g., water, approx. 10-15 mL per gram of starting material).

-

Catalyst Addition: Carefully add the hydrogenation catalyst. For Pd/C (50% wet), a loading of 5-10 mol% (of Pd) relative to the substrate is typical. If using Raney-Ni, it is typically used in larger quantities.

-

Hydrogenation: Seal the vessel. Purge the system several times with nitrogen, followed by hydrogen. Pressurize the vessel with hydrogen to 50-60 psi (for milder conditions) and heat to 50-60°C.[7]

-

Reaction Monitoring: Monitor the reaction by observing the drop in hydrogen pressure. The reaction is typically complete within 12-24 hours.

-

Work-up: Cool the vessel to room temperature and carefully vent the hydrogen. Purge the vessel with nitrogen.

-

Catalyst Removal: Filter the reaction mixture through a pad of Celite to remove the catalyst. Wash the Celite pad with additional solvent. Caution: Pd/C can be pyrophoric upon drying; do not allow the filter cake to dry completely and handle it appropriately.

-

Isolation: Concentrate the filtrate under reduced pressure to yield the crude 4-aminocyclohexane acetic acid as a white solid, which will be a mixture of cis and trans isomers. This crude mixture is often carried forward to the next step without separation, as the Fmoc-protected diastereomers are easier to separate.

Part 2: Fmoc Protection of the Amino Group

With the core amino acid scaffold in hand, the next step is to protect the primary amine with the fluorenylmethoxycarbonyl (Fmoc) group. This is a critical step for preparing the building block for use in standard SPPS protocols.[8] The Fmoc group is stable to acidic conditions but is readily cleaved by a secondary amine base like piperidine, providing the necessary orthogonality for peptide synthesis.[9]

Causality of Experimental Choices

The reaction involves the nucleophilic attack of the amino group on an electrophilic Fmoc source, typically Fmoc-OSu. The choice of reaction conditions is paramount for success:

-

Reagent: Fmoc-OSu is preferred over Fmoc-Cl due to its higher stability and ease of handling.

-

Solvent System: A biphasic solvent system, such as 1,4-dioxane and water, is employed. This is a classic Schotten-Baumann condition. The aqueous phase dissolves the polar amino acid starting material, while the organic phase dissolves the nonpolar Fmoc-OSu reagent, allowing them to react at the interface.

-

Base and pH Control: A mild inorganic base like sodium bicarbonate (NaHCO₃) is used. Its role is twofold: it deprotonates the ammonium group of the amino acid to generate the free, nucleophilic amine, and it neutralizes the N-hydroxysuccinimide (HOSu) byproduct. Maintaining a pH of ~8-9 is critical; if the solution is too basic, the Fmoc group itself can be prematurely cleaved.[10]

Fmoc Protection Workflow

Caption: Step-wise process for the Fmoc protection reaction.

Detailed Experimental Protocol: Fmoc Protection

Reagents & Equipment:

-

Crude 4-aminocyclohexane acetic acid (cis/trans mixture)

-

Fmoc-OSu (1.05 eq)

-

1,4-Dioxane

-

Sodium Bicarbonate (NaHCO₃)

-

Deionized Water

-

1M Hydrochloric Acid (HCl)

-

Ethyl Acetate

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Step-by-Step Procedure:

-

Dissolution: Dissolve the crude amino acid (1.0 eq) in 10% aqueous NaHCO₃ solution. Stir until fully dissolved.

-

Reagent Addition: In a separate flask, dissolve Fmoc-OSu (1.05 eq) in 1,4-dioxane. Add this solution dropwise to the stirring amino acid solution at room temperature.

-

Reaction: Allow the biphasic mixture to stir vigorously at room temperature for 12-18 hours.

-

Quenching & Acidification: Transfer the reaction mixture to a separatory funnel. Carefully acidify the aqueous layer to pH ~2 by adding 1M HCl. The product will precipitate.

-

Extraction: Extract the acidified mixture with ethyl acetate (3x volumes).

-

Washing: Combine the organic layers and wash sequentially with deionized water and then brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product as a white or off-white solid. This solid is a mixture of Fmoc-cis-ACHA and Fmoc-trans-ACHA.

Part 3: Purification of the Final Compound

This is the most critical and often most challenging phase. The goal is to isolate the cis isomer from the trans isomer to a purity of ≥98%. The structural similarity of the diastereomers makes this a non-trivial task. A combination of recrystallization and/or chromatography is typically required.

Purification Strategy: Exploiting Differential Physical Properties

The cis and trans isomers, being diastereomers, have different physical properties, including solubility in various solvents and affinity for chromatographic stationary phases.

-

Recrystallization/Trituration: This is the first line of attack. By carefully selecting a solvent or solvent system, it is often possible to selectively precipitate one isomer while the other remains in solution. Toluene is an excellent solvent for purifying Fmoc-amino acids, as it can effectively remove less polar impurities and aid in crystallization.[11] Trituration with a solvent like diethyl ether can also be effective, as one isomer may be significantly less soluble.

-

Reverse-Phase HPLC (RP-HPLC): This is the definitive technique for both analytical assessment of purity and for preparative-scale purification if recrystallization fails to achieve the desired purity.[6] The slight difference in hydrophobicity between the cis and trans isomers allows for their separation on a C18 column.

Detailed Protocol: Purification by Recrystallization

Reagents & Equipment:

-

Crude Fmoc-ACHA mixture

-

Toluene

-

Diethyl Ether

-

Filtration apparatus (Büchner funnel)

Step-by-Step Procedure:

-

Initial Wash: Charge the crude Fmoc-ACHA solid into a flask. Add toluene (approx. 5-10 mL per gram of crude material).

-

Heating and Stirring: Heat the slurry to 50-60°C and stir for 1 hour. This helps to dissolve impurities and potentially one of the isomers more readily.[11]

-

Cooling: Cool the mixture to room temperature and continue stirring for 2-3 hours to allow for selective crystallization.

-

Filtration: Filter the solid and wash the cake with a small amount of cold toluene, followed by diethyl ether.

-

Drying: Dry the collected solid under vacuum at 40-50°C.

-

Analysis: Analyze the purity and the cis/trans ratio of the solid by analytical RP-HPLC. This process may need to be repeated to achieve the desired purity.

Protocol: Purity Assessment by Analytical RP-HPLC

System Parameters:

-

Column: C18, 5 µm, 4.6 x 250 mm

-

Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water

-

Mobile Phase B: 0.1% TFA in Acetonitrile

-

Gradient: 30% to 90% B over 20 minutes

-

Flow Rate: 1.0 mL/min

-

Detection: UV at 265 nm

-

Column Temperature: 25°C

The cis and trans isomers should resolve into two distinct peaks, allowing for accurate quantification of the isomeric ratio and overall purity.

Part 4: Characterization and Quality Control

Final validation of the product's identity, purity, and stereochemistry is non-negotiable.

Analytical Techniques

-

High-Performance Liquid Chromatography (HPLC): Confirms the final purity is ≥98%.[6]

-

Mass Spectrometry (MS): Confirms the correct molecular weight. The expected mass for C₂₃H₂₅NO₄ is 379.45 g/mol .[6][12]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides unequivocal structural confirmation and verifies the cis stereochemistry. The proton signals of the cyclohexane ring, particularly the protons at C1 and C4, will have characteristic chemical shifts and coupling constants that differ significantly from the trans isomer.

-

Melting Point: Provides a physical constant that can be compared to literature values for quality control.

Summary of Characterization Data

| Parameter | Specification | Purpose |

| Appearance | White to off-white powder | Basic quality check |

| Purity (HPLC) | ≥ 98.0% | Ensures suitability for SPPS |

| Molecular Formula | C₂₃H₂₅NO₄ | Confirms elemental composition |

| Molecular Weight | 379.45 g/mol | Identity confirmation (via MS) |

| ¹H NMR | Conforms to structure | Structural and stereochemical identity |

| Melting Point | ~130 - 138 °C[1] | Physical property confirmation |

Conclusion

The synthesis and purification of Fmoc-cis-4-aminocyclohexane acetic acid is a multi-step process where meticulous attention to stereochemical control and purification is paramount. The hydrogenation of 4-nitrophenylacetic acid provides an accessible route to the key aminocyclohexane precursor, while a carefully controlled Fmoc protection yields the crude product. The crucial step is the diastereomeric separation, which relies on exploiting the subtle differences in the physical properties of the cis and trans isomers through techniques like recrystallization and RP-HPLC. Rigorous analytical characterization is the final, essential step to validate the product's quality. By understanding the scientific principles behind each step, researchers can confidently produce this valuable building block for the development of next-generation peptide therapeutics.

References

-

ChemBK. (2024). FMOC-CIS-1,4-AMINOCYCLOHEXYL ACETIC ACID. Retrieved from [Link]

-

PubChemLite. (n.d.). Fmoc-cis-4-aminocyclohexane acetic acid (C23H25NO4). Retrieved from [Link]

- Google Patents. (2008). WO2010070368A1 - Process for the preparation of trans 4-amino-cyclohexyl acetic acid ethyl ester hcl.

-

Lau, Y. H., & Spring, D. R. (2010). Efficient Synthesis of Fmoc-Protected Azido Amino Acids. Organic Letters, 12(9), 1916–1919. Retrieved from [Link]

-

Pomeisl, A., et al. (2022). Transaminase-catalysis to produce trans-4-substituted cyclohexane-1-amines including a key intermediate towards cariprazine. Nature Communications, 13(1), 1-10. Retrieved from [Link]

-

Phenomenex. (n.d.). Chiral HPLC Separations. Retrieved from [Link]

-

S. K. Wiedmer, & M. L. Riekkola. (2004). Chiral Drug Separation. In Encyclopedia of Analytical Science (Second Edition). Retrieved from [Link]

- Google Patents. (2014). EA020350B1 - PROCESS FOR THE PREPARATION OF TRANS 4-AMINO-CYCLOHEXYL ACETIC ACID ETHYL ESTER HCl.

-

Chiral Technologies. (n.d.). Direct Stereoselective Separations of Free Amino Acids on Quinine. Retrieved from [Link]

-

Sethi, M. K., et al. (2020). Impact of purification of fmoc-amino acids on peptide purity in solid phase peptide synthesis. Asian Journal of Pharmaceutical Analysis and Medicinal Chemistry, 8(3), 95-104. Retrieved from [Link]

-

National Institutes of Health (NIH). (2023). Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group. Retrieved from [Link]

-

Nowick Laboratory, UCI Department of Chemistry. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis. Retrieved from [Link]

-

Bio-Rad. (n.d.). An Introduction to Chiral Analysis by Capillary Electrophoresis. Retrieved from [Link]

-

Bartosova, Z., & Bosakova, Z. (2020). An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020). Journal of Pharmaceutical and Biomedical Analysis, 191, 113576. Retrieved from [Link]

-

Fields, G. B. (2008). Methods for Removing the Fmoc Group. Methods in Molecular Biology, 35, 17-30. Retrieved from [Link]

-

National Institutes of Health (NIH). (2023). One-Step Synthesis of 3-(Fmoc-amino acid)-3,4-diaminobenzoic Acids. Retrieved from [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. chemimpex.com [chemimpex.com]

- 3. chemimpex.com [chemimpex.com]

- 4. WO2010070368A1 - Process for the preparation of trans 4-amino-cyclohexyl acetic acid ethyl ester hcl - Google Patents [patents.google.com]

- 5. Transaminase-catalysis to produce trans-4-substituted cyclohexane-1-amines including a key intermediate towards cariprazine - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 顺-[4-(Fmoc-氨基)环己基]乙酸 ≥98.0% (HPLC) | Sigma-Aldrich [sigmaaldrich.com]

- 7. EA020350B1 - PROCESS FOR THE PREPARATION OF TRANS 4-AMINO-CYCLOHEXYL ACETIC ACID ETHYL ESTER HCl - Google Patents [patents.google.com]

- 8. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]

- 9. researchgate.net [researchgate.net]

- 10. www-spring.ch.cam.ac.uk [www-spring.ch.cam.ac.uk]

- 11. ajpamc.com [ajpamc.com]

- 12. PubChemLite - Fmoc-cis-4-aminocyclohexane acetic acid (C23H25NO4) [pubchemlite.lcsb.uni.lu]

A Technical Guide to Fmoc-cis-4-aminocyclohexyl Acetic Acid: A Non-Natural Amino Acid for Advanced Peptide Design

Introduction: Expanding the Peptidomimetic Toolkit

In the landscape of modern drug discovery and materials science, the strategic incorporation of non-natural amino acids into peptide scaffolds represents a powerful approach to imbue novel functionalities and enhance therapeutic potential.[1] Standard peptides, while versatile, often suffer from limitations such as poor metabolic stability and limited conformational diversity. The introduction of structurally unique building blocks, such as Fmoc-cis-4-aminocyclohexyl acetic acid, provides a robust solution to these challenges, enabling the design of next-generation peptidomimetics with tailored properties.[2][3]

This guide serves as a comprehensive technical resource for researchers and drug development professionals on the properties, synthesis, and application of Fmoc-cis-4-aminocyclohexyl acetic acid. We will delve into the core attributes of this compound, provide detailed protocols for its incorporation into peptide sequences via solid-phase peptide synthesis (SPPS), and explore the rationale behind its use in creating more stable and bioactive peptides.[4]

Physicochemical Properties and Identification

Fmoc-cis-4-aminocyclohexyl acetic acid is a synthetic amino acid derivative featuring a cis-substituted cyclohexane ring, which imparts a specific conformational constraint. The amine is protected by the base-labile fluorenylmethoxycarbonyl (Fmoc) group, making it ideally suited for standard Fmoc-based solid-phase peptide synthesis.[5]

| Property | Value | Source |

| CAS Number | 1217675-84-7 | |

| Molecular Formula | C₂₃H₂₅NO₄ | |

| Molecular Weight | 379.45 g/mol | |

| Appearance | White to off-white powder | |

| Solubility | Soluble in DMF, DMSO | |

| Storage | 2-8°C |

Synthesis of Fmoc-cis-4-aminocyclohexyl Acetic Acid

A potential synthetic strategy could start from 4-nitrophenylacetic acid. Catalytic hydrogenation can reduce the nitro group and the phenyl ring to afford a mixture of cis and trans isomers of 4-aminocyclohexyl acetic acid.[6] The desired cis isomer can then be isolated and subsequently reacted with Fmoc-Cl or Fmoc-OSu in the presence of a suitable base to yield the final product.

Applications in Peptide Synthesis and Drug Development

The incorporation of Fmoc-cis-4-aminocyclohexyl acetic acid into peptide chains offers several distinct advantages for drug development professionals:

-

Conformational Rigidity: The cyclohexane scaffold restricts the rotational freedom of the peptide backbone, leading to more defined secondary structures. This can enhance binding affinity and selectivity for a biological target.[3][7]

-

Increased Proteolytic Stability: The non-natural structure of this amino acid can sterically hinder the approach of proteases, thereby increasing the in vivo half-life of the peptide therapeutic.[2]

-

Modulation of Physicochemical Properties: The aliphatic nature of the cyclohexane ring can be used to fine-tune the lipophilicity of a peptide, potentially improving its membrane permeability and oral bioavailability.[1]

-

Scaffold for Further Derivatization: The cyclohexane ring provides a scaffold that can be further functionalized to introduce additional pharmacophoric elements.

These attributes make Fmoc-cis-4-aminocyclohexyl acetic acid a valuable building block for the synthesis of a wide range of therapeutic peptides, including enzyme inhibitors, receptor agonists and antagonists, and antimicrobial peptides.[4][8]

Experimental Protocol: Incorporation into a Peptide via SPPS

The following is a detailed protocol for the incorporation of Fmoc-cis-4-aminocyclohexyl acetic acid into a peptide sequence using manual solid-phase peptide synthesis with a Rink Amide resin. This protocol assumes a starting scale of 0.1 mmol.

Materials and Reagents

-

Rink Amide resin (loading capacity: 0.5-0.8 mmol/g)

-

Fmoc-cis-4-aminocyclohexyl acetic acid

-

Other required Fmoc-protected amino acids

-

N,N-Dimethylformamide (DMF), peptide synthesis grade

-

Piperidine, reagent grade

-

N,N'-Diisopropylethylamine (DIPEA)

-

O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU)

-

Dichloromethane (DCM)

-

Methanol (MeOH)

-

Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS))

-

Solid-phase synthesis vessel

-

Shaker or bubbler for agitation

Step-by-Step Methodology

1. Resin Swelling:

- Weigh 200 mg of Rink Amide resin (assuming a loading of 0.5 mmol/g for a 0.1 mmol synthesis) into the synthesis vessel.

- Add 5 mL of DMF and allow the resin to swell for at least 30 minutes with gentle agitation.

2. Initial Fmoc Deprotection:

- Drain the DMF from the swollen resin.

- Add 5 mL of 20% (v/v) piperidine in DMF to the resin.

- Agitate for 5 minutes.

- Drain the piperidine solution.

- Add another 5 mL of 20% piperidine in DMF and agitate for 15 minutes.

- Drain the solution and wash the resin thoroughly with DMF (5 x 5 mL).

3. Coupling of Fmoc-cis-4-aminocyclohexyl Acetic Acid:

- In a separate vial, dissolve 151.8 mg (0.4 mmol, 4 equivalents) of Fmoc-cis-4-aminocyclohexyl acetic acid and 151.7 mg (0.4 mmol, 4 equivalents) of HBTU in 2 mL of DMF.

- Add 139 µL (0.8 mmol, 8 equivalents) of DIPEA to the activation solution and vortex for 1-2 minutes.

- Add the activated amino acid solution to the deprotected resin.

- Agitate the mixture for 2 hours at room temperature.

- To ensure complete coupling, a ninhydrin test can be performed. A negative result (beads remain colorless) indicates a complete reaction.

- Drain the coupling solution and wash the resin with DMF (5 x 5 mL).

4. Subsequent Amino Acid Couplings:

- Repeat the Fmoc deprotection (Step 2) and coupling (Step 3) cycles for each subsequent amino acid in the desired peptide sequence.

5. Final Fmoc Deprotection:

- After the final amino acid has been coupled, perform a final Fmoc deprotection as described in Step 2.

6. Resin Washing and Drying:

- Wash the resin with DMF (3 x 5 mL), followed by DCM (3 x 5 mL), and finally MeOH (3 x 5 mL).

- Dry the resin under a stream of nitrogen or in a vacuum desiccator.

7. Cleavage and Deprotection:

- Place the dry resin in a suitable reaction vessel.

- Add 5 mL of the cleavage cocktail (95% TFA, 2.5% water, 2.5% TIS) to the resin.

- Agitate the mixture for 2-3 hours at room temperature.

- Filter the resin and collect the filtrate containing the cleaved peptide.

- Wash the resin with a small amount of fresh cleavage cocktail and combine the filtrates.

- Precipitate the crude peptide by adding the TFA solution to cold diethyl ether.

- Centrifuge to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether.

- Dry the crude peptide under vacuum.

8. Purification and Analysis:

- The crude peptide can be purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

- The identity of the purified peptide should be confirmed by mass spectrometry (e.g., ESI-MS or MALDI-TOF).

Visualizing the Workflow

General SPPS Cycle

Caption: The iterative cycle of solid-phase peptide synthesis (SPPS).

Fmoc Deprotection Mechanism

Caption: The base-catalyzed deprotection of the Fmoc group by piperidine.

HBTU Activation and Coupling

Caption: Carboxylic acid activation by HBTU and subsequent amide bond formation.

Conclusion

Fmoc-cis-4-aminocyclohexyl acetic acid is a valuable and versatile building block for the synthesis of advanced peptidomimetics. Its unique structural features provide a means to overcome many of the inherent limitations of natural peptides, offering a pathway to therapeutics with enhanced stability, selectivity, and bioactivity. The protocols and principles outlined in this guide provide a solid foundation for the successful incorporation of this and other non-natural amino acids into peptide-based drug discovery programs.

References

-

J&K Scientific LLC. (n.d.). Fmoc-cis-1,4-aminocyclohexyl acetic acid | 1217675-84-7. Retrieved from [Link]

-

ChemBK. (2024, April 9). FMOC-CIS-1,4-AMINOCYCLOHEXYL ACETIC ACID. Retrieved from [Link]

- HighFold2. (n.d.). Predicting the structures of cyclic peptides containing unnatural amino acids by HighFold2. Retrieved from a pre-print server or journal where this article is hosted.

- Google Patents. (n.d.). WO2010070368A1 - Process for the preparation of trans 4-amino-cyclohexyl acetic acid ethyl ester hcl.

-

ACS Chemical Biology. (2021, October 26). Synthetic Natural Product Inspired Cyclic Peptides. Retrieved from [Link]

-

MDPI. (n.d.). Natural Cyclic Peptides: Synthetic Strategies and Biomedical Applications. Retrieved from [Link]

-

UCI Department of Chemistry. (2020, March 17). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). Retrieved from [Link]

-

AAPPTec. (n.d.). Planning a Peptide Synthesis. Retrieved from [Link]

-

ResearchGate. (2023, October 23). Cyclic Peptides for Drug Development. Retrieved from [Link]

-

Aapptec Peptides. (n.d.). Fmoc Amino Acids. Retrieved from [Link]

- PubMed Central. (n.d.). Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery.

-

PubMed Central. (2022, June 27). Predicting the Success of Fmoc-Based Peptide Synthesis. Retrieved from [Link]

-

Genemed Synthesis Inc. (n.d.). fmoc amino acids and reagents. Retrieved from [Link]

-

BuyersGuideChem. (n.d.). Fmoc-cis-4-aminocyclohexane-1-carboxylic acid | C22H23NO4. Retrieved from [Link]

Sources

- 1. Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Predicting the structures of cyclic peptides containing unnatural amino acids by HighFold2 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. jk-sci.com [jk-sci.com]

- 5. chemimpex.com [chemimpex.com]

- 6. WO2010070368A1 - Process for the preparation of trans 4-amino-cyclohexyl acetic acid ethyl ester hcl - Google Patents [patents.google.com]

- 7. Natural Cyclic Peptides: Synthetic Strategies and Biomedical Applications [mdpi.com]

- 8. researchgate.net [researchgate.net]

NMR and mass spectrometry characterization of Fmoc-cis-4-aminocyclohexane acetic acid

An In-depth Technical Guide to the NMR and Mass Spectrometry Characterization of Fmoc-cis-4-aminocyclohexane Acetic Acid

Introduction

Fmoc-cis-4-aminocyclohexane acetic acid is a crucial non-proteinogenic amino acid derivative utilized extensively as a building block in peptide synthesis and drug development.[1] Its unique cis-configured cyclohexane scaffold introduces conformational constraints into peptide backbones, enabling the design of novel therapeutics with enhanced stability and biological activity.[1] The fluorenylmethoxycarbonyl (Fmoc) protecting group is standard in solid-phase peptide synthesis (SPPS), making this compound a valuable reagent for creating complex peptide structures.[1][2]

Given its role in the synthesis of high-purity peptides for pharmaceutical applications, rigorous analytical characterization is not merely a formality but a necessity. Verifying the identity, structure, and purity of Fmoc-cis-4-aminocyclohexane acetic acid is paramount to ensuring the success and reproducibility of downstream synthetic processes. This guide provides a detailed technical framework for the comprehensive characterization of this compound using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), the two most powerful analytical techniques for structural elucidation in organic chemistry. We will delve into the causality behind experimental choices, provide validated protocols, and interpret the resulting data with insights grounded in extensive field experience.

Molecular Identity and Physicochemical Properties

A foundational understanding of the molecule's basic properties is essential before embarking on detailed analytical characterization.

-

Molecular Formula: C₂₃H₂₅NO₄

-

Molecular Weight: 379.45 g/mol

-

Purity: Typically ≥98.0% by HPLC

-

Storage Conditions: 2-8°C

The structure consists of three key moieties: the N-terminal Fmoc protecting group, the central cis-4-aminocyclohexane ring, and the C-terminal acetic acid group.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of structural verification, providing an atomic-level map of the hydrogen (¹H) and carbon (¹³C) frameworks. The chemical shifts, signal multiplicities, and coupling constants are definitive fingerprints of the molecule's constitution and stereochemistry.

Experimental Protocol: A Self-Validating System

Reproducible, high-quality NMR data begins with a meticulous and standardized experimental protocol.[3] The choices made during sample preparation directly impact spectral quality and interpretation.

Causality Behind Experimental Choices:

-

Solvent Selection: Dimethyl sulfoxide-d₆ (DMSO-d₆) is often preferred for Fmoc-protected amino acids due to its excellent solvating power for both the nonpolar Fmoc group and the polar carboxylic acid.[3] Chloroform-d (CDCl₃) is a viable alternative, though the acidic proton (COOH) and amide proton (NH) may exchange or exhibit very broad signals.[3]

-

Sample Concentration: A higher concentration is required for ¹³C NMR due to the low natural abundance (1.1%) of the ¹³C isotope.[4]

-

2D NMR: For a molecule with multiple overlapping aliphatic signals, like the cyclohexane ring, 2D experiments such as COSY (¹H-¹H correlation) and HSQC (¹H-¹³C one-bond correlation) are invaluable for unambiguous signal assignment.[3]

Spectral Interpretation: Decoding the Structure

The ¹H NMR spectrum provides the initial, high-sensitivity overview of the structure. Key regions and their expected signals are as follows:

-

Fmoc Group (Aromatic Region): Expect four distinct signals between δ 7.30-7.90 ppm . The protons on the fluorenyl ring system typically appear as two doublets and two triplets, integrating to 2H each, for a total of 8 protons.[3]

-

Fmoc Group (Aliphatic Region): The CH and CH₂ protons of the fluorenyl moiety will appear as a multiplet between δ 4.20-4.35 ppm , integrating to 3H.[3]

-

Amide and Carboxylic Protons: The amide proton (NH) signal is expected as a doublet around δ 7.0-8.0 ppm , with its exact shift being solvent and concentration-dependent. The carboxylic acid proton (COOH) appears as a very broad singlet, typically far downfield (δ > 10 ppm ), and may not always be observed.[3]

-

Cyclohexane Ring: This region (δ 1.0-2.2 ppm ) will be complex due to overlapping signals from axial and equatorial protons. The cis stereochemistry dictates specific coupling patterns. The proton alpha to the nitrogen (CH-NH) will be shifted downfield to ~δ 3.5-3.8 ppm .

-

Acetic Acid Moiety: The CH₂ protons adjacent to the carbonyl group are expected to appear as a doublet around δ 2.1-2.3 ppm .

The ¹³C NMR spectrum confirms the carbon backbone of the molecule. Unlike ¹H NMR, signals are typically sharp singlets, and their chemical shifts are highly indicative of the carbon's chemical environment.[4]

-

Carbonyl Carbons: Two distinct carbonyl signals will be present in the most downfield region. The carboxylic acid carbonyl (COOH) is expected around δ 170-185 ppm , while the urethane carbonyl (N-COO-) of the Fmoc group appears around δ 156 ppm .[3][5]

-

Aromatic Carbons: Multiple signals for the Fmoc group's aromatic carbons will be observed between δ 120-145 ppm .[3][6]

-

Fmoc Aliphatic Carbons: The Fmoc CH₂ and CH carbons are expected around δ 67 ppm and δ 47 ppm , respectively.[6]

-

Cyclohexane and Acetic Acid Carbons: The aliphatic carbons of the cyclohexane ring and the acetic acid CH₂ will appear in the upfield region between δ 25-45 ppm .[4][5] The carbon attached to the nitrogen (CH-NH) will be the most downfield of this group, typically around δ 50-55 ppm .

Summary of Expected NMR Data

| Assignment | Moiety | ¹H NMR Chemical Shift (δ ppm) | ¹³C NMR Chemical Shift (δ ppm) |

| Aromatic CH | Fmoc Group | 7.30 - 7.90 (m, 8H) | 120.0 - 144.5 |

| Urethane C=O | Fmoc Group | - | ~156.3 |

| CH₂-O | Fmoc Group | 4.20 - 4.35 (m, 3H, includes CH) | ~67.0 |

| CH (Fluorenyl) | Fmoc Group | 4.20 - 4.35 (m, 3H, includes CH₂) | ~47.1 |

| NH | Amide | ~7.5 (d, 1H, variable) | - |

| CH-N | Cyclohexane | ~3.6 (m, 1H) | ~52.0 |

| CH₂ (Ring) | Cyclohexane | 1.0 - 2.0 (m, 8H) | 28.0 - 35.0 |

| CH-CH₂COOH | Cyclohexane | 1.8 - 2.2 (m, 1H) | ~38.0 |

| CH₂-COOH | Acetic Acid | ~2.2 (d, 2H) | ~40.5 |

| COOH | Acetic Acid | >10.0 (br s, 1H) | ~174.0 |

Note: These are typical, representative values. Actual chemical shifts can vary depending on the solvent and experimental conditions.[4]

Mass Spectrometry (MS)

Mass spectrometry provides orthogonal data to NMR, confirming the molecular weight and offering structural proof through the analysis of fragmentation patterns.[7]

Experimental Protocol: Ensuring Accurate Mass Detection

Electrospray ionization (ESI) is the method of choice for this class of compounds as it is a "soft" ionization technique that minimizes in-source fragmentation, allowing for clear detection of the molecular ion.

Causality Behind Experimental Choices:

-

Ionization Mode: Acquiring data in both positive and negative ion modes provides complementary information and increases confidence in molecular weight assignment. The protonated molecule [M+H]⁺ is typically the most abundant ion in positive mode, while the deprotonated molecule [M-H]⁻ is observed in negative mode.

-

Tandem MS (MS/MS): Simple molecular weight confirmation is insufficient for full characterization. By isolating the molecular ion and subjecting it to collision-induced dissociation (CID), we can generate fragment ions.[8] This fragmentation pattern is unique to the molecule's structure and serves as a definitive confirmation.

Data Interpretation: From Mass to Structure

The primary goal of the full scan is to locate the molecular ion and confirm its mass matches the theoretical value.

-

Expected Molecular Ions:

The detection of these ions at their expected high-resolution mass provides strong evidence for the compound's elemental composition.

The fragmentation of the [M+H]⁺ ion (m/z 380.2) provides the ultimate structural proof. The most labile bonds dictate the fragmentation pathways. For Fmoc-protected amino acids, cleavage around the protecting group is highly characteristic.

-

Loss of the Fmoc Moiety: The most prominent fragmentation pathway involves the Fmoc group. A characteristic fragment observed for virtually all Fmoc-protected compounds is the dibenzofulvene cation at m/z 179.1 , formed via the elimination of CO₂ and the amino acid from the urethane linkage.

-

Neutral Losses: Simple neutral losses from the parent ion are common.[10]

-

Loss of H₂O (-18 Da): Fragmentation can induce the loss of water from the carboxylic acid group, resulting in a peak at m/z 362.2 .

-

Loss of CO₂ (-44 Da): Decarboxylation of the acetic acid moiety can lead to a fragment at m/z 336.2 .

-

The presence of the parent ion at m/z 380.2 and a strong characteristic fragment at m/z 179.1 is considered definitive proof of identity for an Fmoc-protected compound.

Summary of Expected Mass Spectrometry Data

| Ion Species | m/z (Exact Mass) | Ionization Mode | Notes |

| [M+H]⁺ | 380.1856 | Positive (ESI+) | Protonated molecular ion |

| [M+Na]⁺ | 402.1676 | Positive (ESI+) | Sodium adduct, common impurity |

| [M-H]⁻ | 378.1711 | Negative (ESI-) | Deprotonated molecular ion |

| [M+H - H₂O]⁺ | 362.1750 | Positive (MS/MS) | Fragment: Loss of water |

| C₁₄H₁₁⁺ | 179.0855 | Positive (MS/MS) | Fragment: Dibenzofulvene cation from Fmoc group |

Conclusion

The robust characterization of Fmoc-cis-4-aminocyclohexane acetic acid by NMR spectroscopy and mass spectrometry is indispensable for its effective use in research and drug development. ¹H and ¹³C NMR provide a detailed structural blueprint, confirming the connectivity and stereochemistry of the molecule, while high-resolution mass spectrometry validates its elemental composition and molecular weight. Furthermore, tandem MS analysis offers definitive structural proof through predictable and characteristic fragmentation patterns, particularly the signature ions of the Fmoc protecting group.

By employing the systematic, multi-faceted analytical approach detailed in this guide, researchers and drug development professionals can ensure the identity, purity, and structural integrity of this critical synthetic building block, thereby guaranteeing the reliability and success of their scientific endeavors.

References

- A Comparative Guide to the NMR Characterization of Fmoc-Protected Amino Acids. (2025). BenchChem.

- FMOC-CIS-1,4-AMINOCYCLOHEXYL ACETIC ACID - Physico-chemical Properties. (2024). ChemBK.

- Analysis of Fragmentation Pathways of Peptide Modified with Quaternary Ammonium and Phosphonium Group as Ionization Enhancers. (2021).

- Fmoc-cis-4-aminocyclohexane carboxylic acid. (n.d.). Chem-Impex.

- cis-[4-(Fmoc-amino)cyclohexyl]acetic acid. (n.d.). Sigma-Aldrich.

- Fmoc-cis-4-aminocyclohexane acetic acid (C23H25NO4). (n.d.). PubChem.

- A Guide to 13C NMR Chemical Shift Values. (2015). Compound Interest.

- Fmoc-trans-4-aminocyclohexane acetic acid. (n.d.). Chem-Impex.

- An efficient and expeditious Fmoc protection of amines and amino acids in aqueous media. (2011). The Royal Society of Chemistry.

- Interpreting C-13 NMR Spectra. (2023). Chemistry LibreTexts.

- Fragmentation Patterns in the Mass Spectra of Organic Compounds. (n.d.). Chemguide.

- Mass Spectrometry - Fragmentation P

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. chemimpex.com [chemimpex.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. compoundchem.com [compoundchem.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. rsc.org [rsc.org]

- 7. chemguide.co.uk [chemguide.co.uk]

- 8. Analysis of Fragmentation Pathways of Peptide Modified with Quaternary Ammonium and Phosphonium Group as Ionization Enhancers - PMC [pmc.ncbi.nlm.nih.gov]

- 9. PubChemLite - Fmoc-cis-4-aminocyclohexane acetic acid (C23H25NO4) [pubchemlite.lcsb.uni.lu]

- 10. chem.libretexts.org [chem.libretexts.org]

A Technical Guide to the Role of cis-Conformation in Fmoc-4-aminocyclohexane Acetic Acid for Advanced Peptide Design

Abstract: The incorporation of non-natural amino acids into peptide scaffolds is a cornerstone of modern therapeutic drug design, enabling enhanced stability, refined binding affinity, and novel functionalities.[1] Among these, conformationally constrained amino acids play a pivotal role in dictating the secondary structure of peptidomimetics.[2] This guide provides an in-depth technical exploration of Fmoc-4-aminocyclohexane acetic acid, with a specific focus on the strategic importance of its cis-conformation. We will dissect the conformational intricacies of cis- versus trans-isomers, elucidate the functional advantages conferred by the cis geometry, and provide detailed, field-tested protocols for its seamless integration into solid-phase peptide synthesis (SPPS) workflows. This document is intended for researchers, chemists, and drug development professionals seeking to leverage structural rigidity for the rational design of next-generation peptide therapeutics.

Introduction: The Imperative of Conformational Rigidity in Peptide Therapeutics

The therapeutic potential of native peptides is often hampered by their inherent flexibility, which can lead to poor pharmacokinetic profiles and susceptibility to proteolytic degradation.[3] Constraining a peptide's conformation to more closely mimic its bioactive, receptor-bound state can significantly enhance its therapeutic efficacy, specificity, and stability.[4] This principle has driven the development of a wide array of "peptidomimetics," which utilize non-natural building blocks to enforce specific secondary structures.

β-amino acids, characterized by the placement of the amino group on the β-carbon relative to the carboxyl group, are particularly valuable scaffolds. Fmoc-4-aminocyclohexane acetic acid (Fmoc-c4Acha-OH) is a prime example of a cyclic β-amino acid that introduces a rigid cyclohexane ring into the peptide backbone. This rigidity is not uniform; it is critically dependent on the stereochemical relationship—cis or trans—between the aminomethyl and carboxymethyl substituents on the cyclohexane ring. The cis-conformation, in particular, offers a unique structural element that can be strategically employed to induce specific turns and folds within a peptide chain, making it a valuable tool in medicinal chemistry.[5]

Conformational Analysis: cis vs. trans Isomers of 4-Aminocyclohexane Acetic Acid

The functional differences between cis- and trans-Fmoc-c4Acha-OH originate from the fundamental principles of cyclohexane stereochemistry. The cyclohexane ring predominantly adopts a low-energy "chair" conformation. In this conformation, substituents can occupy two distinct positions: axial (perpendicular to the plane of the ring) or equatorial (in the plane of the ring).

-

trans-Isomer: In the more thermodynamically stable trans configuration, both the aminomethyl and carboxymethyl groups can occupy equatorial positions on opposite sides of the ring. This arrangement minimizes steric hindrance.

-

cis-Isomer: In the cis configuration, the substituents are on the same side of the ring, forcing one group into an axial position while the other is equatorial. This results in a distinct spatial orientation of the amino and carboxyl functionalities, which is the basis for its unique role in peptide design.[6]

Spectroscopic Differentiation: A Practical Guide to NMR Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for unambiguously distinguishing between the cis and trans isomers.[6] The key differentiating features are found in the chemical shifts (δ) and spin-spin coupling constants (J) of the protons on the carbons bearing the substituents.

While specific values may vary based on the solvent and exact molecule (e.g., with or without the Fmoc group), general principles derived from analogous compounds like 4-aminocyclohexanol can be applied. The proton in an equatorial position typically resonates at a lower field (higher ppm value) than its axial counterpart.[6] Furthermore, the coupling constants between adjacent protons are highly informative. Large axial-axial (Jaa) couplings (typically 8-13 Hz) are characteristic of protons in a trans-diaxial arrangement, a feature more readily observed in the trans isomer. In contrast, smaller axial-equatorial (Jae) and equatorial-equatorial (Jee) couplings (typically 2-5 Hz) are more prevalent in the cis isomer.[6]

Table 1: Key Distinguishing Features in ¹H NMR for cis vs. trans 4-Substituted Cyclohexanes

| Feature | cis-Isomer (Axial/Equatorial) | trans-Isomer (Equatorial/Equatorial) | Rationale |

| Proton Chemical Shift (CH-X) | Equatorial proton at lower field (higher ppm) | Axial proton at higher field (lower ppm) | Equatorial protons are generally more deshielded.[6] |

| Proton Coupling Constants (J) | Smaller J-couplings (Jae, Jee ≈ 2-5 Hz) | Larger J-couplings observed (Jaa ≈ 8-13 Hz) | The dihedral angle dependence of J-coupling results in large values for anti-periplanar axial protons.[6] |

The Functional Significance of the cis-Conformation

The strategic incorporation of Fmoc-cis-4Acha-OH into a peptide sequence is a deliberate choice to introduce a well-defined structural kink or turn. This has profound implications for the peptide's overall architecture and, consequently, its biological function.

-

Inducing Turn Motifs: The fixed spatial orientation of the amino and carboxyl groups in the cis-isomer acts as a template, forcing the peptide backbone to adopt a specific turn structure. This is critical for mimicking the loops and turns of proteins, which are often the sites of protein-protein interactions (PPIs).[7]

-

Enhancing Receptor Binding: By pre-organizing the peptide into its bioactive conformation, the entropic penalty of binding to a receptor is reduced, which can lead to a significant increase in binding affinity and potency.[3]

-

Improving Proteolytic Stability: The introduction of a non-natural, bulky cyclic structure disrupts the recognition sites for proteases, thereby enhancing the peptide's resistance to enzymatic degradation and improving its in vivo half-life.[4]

Experimental Protocol: Solid-Phase Peptide Synthesis (SPPS) with Fmoc-cis-4Acha-OH

The incorporation of Fmoc-cis-4Acha-OH into a peptide sequence follows the general principles of Fmoc-based solid-phase peptide synthesis (SPPS).[8] However, due to its steric bulk compared to natural amino acids, certain optimizations are crucial for achieving high coupling efficiency.[9]

Materials and Reagents

-

Fmoc-cis-4-aminocyclohexane acetic acid

-

SPPS Resin (e.g., Rink Amide for C-terminal amides, Wang or 2-Chlorotrityl for C-terminal acids)[10]

-

N,N-Dimethylformamide (DMF), peptide synthesis grade

-

Piperidine, 20% (v/v) in DMF

-

Coupling Reagents: HCTU (O-(6-Chlorobenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

-

Base: N,N-Diisopropylethylamine (DIEA) or Collidine

-

Cleavage Cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% Water, 2.5% Triisopropylsilane (TIS))[8]

-

Cold diethyl ether

Step-by-Step Protocol for a Single Coupling Cycle (Manual Synthesis)

This protocol outlines a single coupling cycle for incorporating Fmoc-cis-4Acha-OH onto a growing peptide chain attached to a solid support.[1][10]

-

Resin Swelling: Swell the peptide-resin in DMF for at least 30 minutes in a suitable reaction vessel.[1] Drain the DMF.

-

Fmoc Deprotection: Add 20% piperidine in DMF to the resin. Agitate for 5-7 minutes. Drain and repeat for another 5-7 minutes to ensure complete removal of the Fmoc protecting group from the N-terminal amine.[10]

-

Washes: Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.

-

Amino Acid Activation: In a separate vial, dissolve Fmoc-cis-4Acha-OH (3-5 equivalents relative to resin loading), HCTU (or HATU, 2.9-4.9 equivalents), in DMF. Add DIEA (6-10 equivalents) to the solution to activate the carboxylic acid. Allow the mixture to pre-activate for 1-2 minutes.[9]

-

Coupling Reaction: Add the activated amino acid solution to the deprotected peptide-resin. Agitate the reaction vessel for 1-2 hours at room temperature. Due to the steric hindrance of this unnatural amino acid, a longer coupling time or a double coupling may be necessary.[9]

-

Monitoring and Washes: Monitor the reaction completion using a qualitative test like the Kaiser (ninhydrin) test. A negative result (yellow beads) indicates a complete reaction.[9] Once complete, wash the resin with DMF (3x) and Dichloromethane (DCM) (3x).

-

Repeat: Proceed to the deprotection step for the next amino acid in the sequence.

Cleavage and Purification

-

Final Wash and Dry: After the final coupling and deprotection steps, wash the fully assembled peptide-resin with DCM and dry it under vacuum.

-

Cleavage: Add the cleavage cocktail to the resin and allow the reaction to proceed for 2-4 hours at room temperature.[9]

-

Precipitation and Purification: Filter the resin and precipitate the crude peptide by adding the filtrate to cold diethyl ether.[9] The peptide can then be purified using reverse-phase high-performance liquid chromatography (RP-HPLC) and characterized by mass spectrometry (MS).[1]

Workflow Visualization

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. lifechemicals.com [lifechemicals.com]

- 3. biosynth.com [biosynth.com]

- 4. Peptide therapeutics: reconstructing protein surfaces using constrained peptides [iptonline.com]

- 5. chemimpex.com [chemimpex.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Conformationally constrained cyclic grafted peptidomimetics targeting protein-protein interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. chem.uci.edu [chem.uci.edu]

A Technical Guide to Sourcing and Implementing High-Purity Fmoc-cis-4-aminocyclohexane acetic acid in Advanced Peptide Synthesis

Introduction: The Strategic Value of Conformational Constraint in Peptide Therapeutics

In the landscape of modern drug discovery, peptides represent a rapidly expanding class of therapeutics, prized for their high specificity and low toxicity. However, the inherent flexibility of linear peptides often leads to poor metabolic stability and reduced binding affinity. The strategic incorporation of non-canonical amino acids that impart conformational rigidity is a proven strategy to overcome these limitations. Among these, Fmoc-cis-4-aminocyclohexane acetic acid stands out as a particularly valuable building block. Its constrained cyclic structure pre-organizes the peptide backbone, leading to enhanced proteolytic resistance, improved receptor binding, and favorable pharmacokinetic profiles.[1][2][3] This guide provides an in-depth technical overview for researchers, scientists, and drug development professionals on the commercial sourcing, quality assessment, and practical application of high-purity Fmoc-cis-4-aminocyclohexane acetic acid in solid-phase peptide synthesis (SPPS).

I. The Criticality of Purity: Navigating the Supplier Landscape

The success of peptide synthesis is fundamentally dependent on the purity of the starting materials.[4][5] Impurities in Fmoc-amino acids can introduce a cascade of problems, including truncated sequences, side-product formation, and challenging purification steps. When sourcing Fmoc-cis-4-aminocyclohexane acetic acid, a high-purity specification is not merely a preference but a prerequisite for reproducible and successful synthesis.

Key Quality Attributes and Potential Impurities

High-purity Fmoc-cis-4-aminocyclohexane acetic acid should be free from several classes of impurities:

-

Trans Isomer: The presence of the trans-isomer is a critical parameter to assess, as it will lead to the incorporation of a diastereomer into the peptide, which can be difficult to separate and may alter the biological activity.

-

Incompletely Protected Amino Acid: The presence of the free amino acid can lead to double incorporation events during peptide synthesis.[6]

-

Residual Solvents and Reagents: Solvents and reagents from the synthesis and purification of the Fmoc-amino acid can interfere with subsequent coupling reactions.

-

Acetic Acid: Traces of acetic acid can act as a capping agent, leading to truncated peptide sequences.[6]

Comparative Analysis of Commercial Suppliers

A survey of the market reveals several reputable suppliers of Fmoc-cis-4-aminocyclohexane acetic acid. The following table provides a comparative overview of key specifications from prominent vendors. Researchers are advised to request batch-specific Certificates of Analysis (CoA) for detailed purity information.

| Supplier | Product Number | Stated Purity (HPLC) | CAS Number | Additional Notes |

| Sigma-Aldrich | 74272 | ≥98.0% | 1217675-84-7 | Discontinued, but provides useful reference specifications.[7][8] |

| Chem-Impex | 11954 | ≥97% | 147900-45-6 | Note: This is for the carboxylic acid derivative. |

| J&K Scientific | 936382 | --- | 1217675-84-7 | Purity information should be requested.[9] |

| Angene Chemical | AG00HGDV | --- | 1217675-84-7 | Purity information should be requested.[10] |

| King-Pharm | 1453430 | --- | 1217675-84-7 | Purity information should be requested.[11] |

Note: The availability and specifications of chemical products can change. It is essential to verify the information directly with the suppliers.

II. Quality Control and In-House Verification: A Self-Validating Approach

While suppliers provide a Certificate of Analysis, it is prudent for research and development laboratories to have in-house methods for verifying the purity and identity of critical raw materials. High-Performance Liquid Chromatography (HPLC) is the cornerstone of quality control for Fmoc-amino acids.[12]

Recommended HPLC Methods for Purity Assessment

A. Reversed-Phase HPLC (RP-HPLC) for Chemical Purity:

-

Objective: To determine the overall chemical purity and identify potential process-related impurities.

-

Column: C18, 5 µm, 4.6 x 250 mm

-

Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water

-

Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile

-

Gradient: A linear gradient from 5% to 95% B over 20 minutes is a good starting point.

-

Flow Rate: 1.0 mL/min

-

Detection: UV at 265 nm

B. Chiral HPLC for Isomeric Purity:

-

Objective: To separate and quantify the cis and trans isomers.

-

Column: A chiral stationary phase, such as a Pirkle-type column ((S,S)-Whelk-O 1) or a polysaccharide-based column, is recommended.[13]

-

Mobile Phase: Typically a mixture of hexane and a polar modifier like ethanol or isopropanol. The exact ratio will need to be optimized.

-

Flow Rate: 1.0 mL/min

-

Detection: UV at 254 nm

III. Synthesis and Mechanistic Rationale

Synthesis of cis-4-Aminocyclohexaneacetic Acid

The synthesis of the cis-isomer of 4-aminocyclohexaneacetic acid can be achieved through catalytic hydrogenation of 4-nitrophenylacetic acid. The stereochemical outcome of the reduction is highly dependent on the catalyst and reaction conditions. For instance, hydrogenation over a palladium on carbon (Pd/C) catalyst in an aqueous medium has been reported to yield a mixture of cis and trans isomers.[10][14] Separation of the isomers can be challenging but may be achieved through fractional crystallization of their salts or by chromatographic methods.[10][15]

Fmoc Protection

The purified cis-4-aminocyclohexaneacetic acid is then protected with the Fmoc group. A common method involves the reaction of the amino acid with 9-fluorenylmethyl succinimidyl carbonate (Fmoc-OSu) or Fmoc-chloride under basic conditions.[16][17]

Caption: General workflow for the Fmoc protection of an amino acid.

IV. Experimental Protocol: Incorporation into a Peptide Sequence via SPPS

The following is a detailed protocol for the manual incorporation of Fmoc-cis-4-aminocyclohexane acetic acid into a peptide sequence using a Rink Amide resin.

Materials and Reagents:

-

Rink Amide MBHA resin (0.5 mmol/g loading)

-

Fmoc-cis-4-aminocyclohexane acetic acid

-

Other required Fmoc-amino acids

-

N,N'-Diisopropylcarbodiimide (DIC)

-

Oxyma Pure

-

20% (v/v) Piperidine in N,N-Dimethylformamide (DMF)

-

DMF (peptide synthesis grade)

-

Dichloromethane (DCM)

-

Cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane)

-

Cold diethyl ether

Step-by-Step Protocol:

-

Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes in a reaction vessel.

-

Fmoc Deprotection:

-

Treat the resin with 20% piperidine in DMF for 3 minutes.

-

Drain and repeat the treatment for 10 minutes.

-

Wash the resin thoroughly with DMF (5 times) and DCM (2 times), followed by DMF (3 times).

-

-

Coupling of Fmoc-cis-4-aminocyclohexane acetic acid:

-

In a separate vial, dissolve Fmoc-cis-4-aminocyclohexane acetic acid (4 equivalents relative to resin loading), Oxyma Pure (4 equivalents), and DIC (4 equivalents) in DMF.

-

Pre-activate for 5-10 minutes.

-

Add the activated amino acid solution to the deprotected resin.

-

Agitate the reaction vessel for 2-4 hours at room temperature.

-

Monitor the coupling reaction using a Kaiser test. A negative result (yellow beads) indicates complete coupling.

-

Wash the resin with DMF (5 times).

-

-

Chain Elongation: Repeat steps 2 and 3 for the subsequent amino acids in the peptide sequence.

-

Final Fmoc Deprotection: After the final coupling, perform the Fmoc deprotection as described in step 2.

-

Cleavage and Deprotection:

-

Wash the resin with DCM and dry under vacuum.

-

Treat the resin with the cleavage cocktail for 2-3 hours.

-

Filter the resin and collect the filtrate.

-

Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

-

Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash.

-

Dry the crude peptide under vacuum.

-

-

Purification and Analysis:

-

Purify the crude peptide by preparative RP-HPLC.

-

Characterize the purified peptide by mass spectrometry and analytical RP-HPLC.

-

Caption: A streamlined workflow for solid-phase peptide synthesis.

V. Conclusion: A Building Block for Next-Generation Peptides

High-purity Fmoc-cis-4-aminocyclohexane acetic acid is a powerful tool for peptide chemists seeking to enhance the therapeutic potential of their molecules. By carefully selecting suppliers, implementing rigorous in-house quality control, and optimizing synthesis protocols, researchers can effectively leverage the conformational constraints offered by this unique building block. The ability to pre-organize peptide structure opens new avenues for the design of more stable, potent, and bioavailable peptide-based drugs.

VI. References

-

Benchchem. (n.d.). A Comparative Guide to HPLC Methods for Purity Assessment of Fmoc-Amino Acids. Retrieved from

-

Choi, S., Shim, J., Kang, P., & Choi, S. H. (2022). Effect of a cis-4-aminopiperidine-3-carboxylic acid (cis-APiC) residue on mixed-helical folding of unnatural peptides. Organic & Biomolecular Chemistry, 20(3), 613–618. Retrieved from [Link]

-

ResearchGate. (n.d.). Effect of a cis-4-aminopiperidine-3-carboxylic acid (cis-APiC) residue on mixed-helical folding of unnatural peptides | Request PDF. Retrieved from [Link]

-

Total Synthesis. (n.d.). Fmoc Protecting Group: Fmoc Protection & Deprotection Mechanism. Retrieved from [Link]

-

Ningbo Inno Pharmchem Co., Ltd. (2025). Sourcing High-Purity Fmoc-Amino Acids: A Buyer's Guide to Quality Intermediates. Retrieved from

-

Benchchem. (n.d.). A Comprehensive Technical Guide to Fmoc-Protected Amino Acids in Peptide Synthesis. Retrieved from

-

Royal Society of Chemistry. (n.d.). Accelerated Fmoc Solid-phase Synthesis of Peptides with Aggregation-disrupting Backbones. Retrieved from

-

J&K Scientific LLC. (n.d.). Fmoc-cis-1,4-aminocyclohexyl acetic acid | 1217675-84-7. Retrieved from

-

CEM Corporation. (n.d.). Fmoc Amino Acids. Retrieved from [Link]

-

Google Patents. (n.d.). EP2358661B1 - Process for the preparation of trans 4-amino-cyclohexyl acetic acid ethyl ester hcl. Retrieved from

-

Asian Journal of Pharmaceutical Analysis and Medicinal Chemistry. (n.d.). impact of purification of fmoc-amino acids on peptide purity in solid phase peptide synthesis. Retrieved from [Link]

-

Google Patents. (n.d.). WO2010070368A1 - Process for the preparation of trans 4-amino-cyclohexyl acetic acid ethyl ester hcl. Retrieved from

-

Collins, J. M., & Hii, K. K. (2015). Advances in Fmoc solid-phase peptide synthesis. Journal of Peptide Science, 21(1), 2-13. Retrieved from [Link]

-

PubChemLite. (n.d.). Fmoc-cis-4-aminocyclohexane acetic acid (C23H25NO4). Retrieved from [Link]

-

UCI Department of Chemistry. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). Retrieved from [Link]

-

Google Patents. (n.d.). US3880925A - Separation and purification of cis and trans isomers. Retrieved from

-

NIH. (n.d.). Separation and identification of cis and trans isomers of 2-butene-1,4-diol and lafutidine by HPLC and LC-MS. Retrieved from [Link]

-

NIH. (n.d.). Getting in Shape: Controlling Peptide Bioactivity and Bioavailability Using Conformational Constraints. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Effect of a cis-4-aminopiperidine-3-carboxylic acid (cis-APiC) residue on mixed-helical folding of unnatural peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Getting in Shape: Controlling Peptide Bioactivity and Bioavailability Using Conformational Constraints - PMC [pmc.ncbi.nlm.nih.gov]

- 4. nbinno.com [nbinno.com]

- 5. ajpamc.com [ajpamc.com]

- 6. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 顺式-[4-(Boc-氨基)环己基]乙酸 ≥98.0% (TLC) | Sigma-Aldrich [sigmaaldrich.com]

- 8. 顺-[4-(Fmoc-氨基)环己基]乙酸 ≥98.0% (HPLC) | Sigma-Aldrich [sigmaaldrich.com]

- 9. Cas 2952-01-4,(cis-4-Aminocyclohexyl)acetic acid | lookchem [lookchem.com]

- 10. EP2358661B1 - Process for the preparation of trans 4-amino-cyclohexyl acetic acid ethyl ester hcl - Google Patents [patents.google.com]

- 11. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. Separation and identification of cis and trans isomers of 2-butene-1,4-diol and lafutidine by HPLC and LC-MS - PMC [pmc.ncbi.nlm.nih.gov]

- 14. WO2010070368A1 - Process for the preparation of trans 4-amino-cyclohexyl acetic acid ethyl ester hcl - Google Patents [patents.google.com]

- 15. US3880925A - Separation and purification of cis and trans isomers - Google Patents [patents.google.com]

- 16. total-synthesis.com [total-synthesis.com]

- 17. rsc.org [rsc.org]

Technical Guide: Fmoc-cis-4-aminocyclohexane acetic acid as a Conformationally Constrained β-Amino Acid Mimetic

Abstract

Peptidomimetics represent a cornerstone of modern drug discovery, offering a strategy to overcome the inherent limitations of natural peptides, such as poor metabolic stability and low bioavailability.[1] The incorporation of non-canonical amino acids is a primary method for generating robust peptidomimetics.[1] This guide provides an in-depth technical overview of Fmoc-cis-4-aminocyclohexane acetic acid, a conformationally constrained β-amino acid building block. We will explore its synthesis, structural rationale, practical application in solid-phase peptide synthesis (SPPS), and its role in designing bioactive molecules, grounded in the principles of scientific integrity and field-proven insights for researchers in drug development.

Introduction: The Rationale for Constrained β-Amino Acid Mimetics